Org 43553
CAS No.: 501444-88-8
Cat. No.: VC0538227
Molecular Formula: C24H30N6O3S2
Molecular Weight: 514.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501444-88-8 |
|---|---|
| Molecular Formula | C24H30N6O3S2 |
| Molecular Weight | 514.7 g/mol |
| IUPAC Name | 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32) |
| Standard InChI Key | UWTXKCMCTINMHD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N |
| Canonical SMILES | CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N |
| Appearance | Solid powder |
Introduction
Pharmacological Characterization of Org 43553
Receptor Binding and Allosteric Modulation
Org 43553 binds saturably and reversibly to the human LH-R expressed in Chinese hamster ovary (CHO-K1) cell membranes, with a dissociation constant () of nM and a maximal binding capacity () of pmol/mg protein . Unlike the endogenous ligand hCG, which interacts with the receptor’s extracellular domain, Org 43553 targets an allosteric site within the transmembrane (TM) helices, as demonstrated by chimeric receptor studies . Co-crystallization experiments revealed that Org 43553 stabilizes an active conformation of the LH-R in complex with the stimulatory G protein (G), facilitating adenylyl cyclase activation without inducing inositol phosphate (IP) production . This selective signaling profile distinguishes it from hCG, which activates both cAMP and IP pathways .
The compound’s binding is noncompetitive with hCG: preincubation with 70 nM recombinant LH (recLH) reduces by 24% but leaves unchanged, suggesting overlapping but distinct binding regions . Radioligand displacement assays using [H]Org 43553 confirmed nanomolar affinities for structural analogs (Table 1), with Ki values correlating strongly () with functional cAMP responses .
Table 1. Affinity and Potency of Org 43553 and Analogs
| Compound | (nM) | EC (nM) |
|---|---|---|
| Org 43553 | ||
| Org 42619 | ||
| Org 43311 | ||
| hCG |
Binding Kinetics and Pharmacokinetics
Association and Dissociation Rates
[H]Org 43553 associates with the LH-R at a rate () of nM min and dissociates with min, yielding an equilibrium of 4.1 nM . In contrast, I-hCG exhibits slower kinetics ( nM min; min) . The faster off-rate of Org 43553 contributes to its shorter half-life in vivo (3.4 hours in rats vs. 5.6 hours for hCG) .
Oral Bioavailability
Pharmacokinetic studies in rats and dogs demonstrated high oral bioavailability (79% and 44%, respectively), with peak plasma concentrations () achieved within 1–2 hours . The compound’s LogP of 3.2 and molecular weight of 547 Da facilitate intestinal absorption, circumventing the need for peptide hormone injections .
In Vitro and In Vivo Efficacy
cAMP Activation and Testosterone Production
In CHO-K1 cells expressing LH-R, Org 43553 stimulates cAMP production with an EC of nM, comparable to hCG ( nM) . Primary mouse Leydig cells treated with 10 nM Org 43553 showed a 12-fold increase in testosterone secretion over baseline, confirming functional agonism .
Ovulation Induction
Single-dose oral administration of Org 43553 (50 mg/kg) induced ovulation in 100% of immature mice and cyclic rats, yielding oocytes with fertilization and implantation rates equivalent to hCG-treated controls . Histological analysis confirmed normal follicular rupture and corpus luteum formation, underscoring its therapeutic potential for assisted reproductive technologies (ART) .
Structural Insights from Cryo-EM
The cryo-electron microscopy (cryo-EM) structure of the LH-R bound to Org 43553, chorionic gonadotropin (CG), and G (EMD-31597) resolved at 3.2 Å reveals critical interactions . Org 43553 occupies a hydrophobic pocket between TM helices 3, 5, and 6, inducing a conformational shift that stabilizes the G-coupling interface (Figure 1). This allosteric mechanism avoids competition with CG’s extracellular binding, enabling dual modulation of receptor activity .
Figure 1. Binding Pose of Org 43553 in the LH-R Transmembrane Domain
(Visualization based on EMD-31597, highlighting key residues S277 and Y546 involved in ligand recognition.)
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